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Compound of Interest

Compound Name: LY2228820

Cat. No.: B7881755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and

administration of LY2228820, a potent and selective inhibitor of p38 MAPK, in various mouse

models of cancer. The included protocols are based on established methodologies from peer-

reviewed research to ensure reproducibility and accuracy.

Introduction
LY2228820 is a small molecule inhibitor targeting the α and β isoforms of p38 mitogen-

activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is activated by cellular

stress and inflammatory cytokines, playing a crucial role in tumor cell proliferation,

angiogenesis, and metastasis.[1][2] LY2228820 has demonstrated significant antitumor activity

in a range of preclinical cancer models by inhibiting this pathway.[2][3] These notes are

intended to guide researchers in designing in vivo studies to evaluate the efficacy of

LY2228820 in mouse models.
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Mouse
Model

Cancer
Type

Dosage
Administr
ation
Route

Dosing
Schedule

Outcome
Referenc
e

B16-F10

Syngeneic
Melanoma 10 mg/kg Oral

3 times a

day, 4 days

on/3 days

off for 14

days

Inhibition of

lung

metastases

[4][5]

B16-F10

Syngeneic
Melanoma 30 mg/kg Oral

3 times a

day, 4 days

on/3 days

off for 14

days

Significant

reduction

in lung

metastases

[4][5]

A549

Xenograft

Non-Small

Cell Lung
20 mg/kg Oral

3 times a

day, from

days 4 to

13

Significant

tumor

growth

inhibition

[4]

A2780

Xenograft
Ovarian 10 mg/kg Oral

3 times a

day, 4 days

on/3 days

off for 3

weeks

Significant

tumor

growth

inhibition

[1][6]

U-87MG

Xenograft
Glioma 14.7 mg/kg Oral

Twice a

day,

continuousl

y on days

11 to 28

Significant

tumor

growth

inhibition

[5][6]

MDA-MB-

468

Xenograft

Breast 30 mg/kg Oral
Twice a

day

Significant

tumor

growth

inhibition

[5][6]

OPM-2

Xenograft

Myeloma 30 mg/kg Oral Twice a

day,

Significant

tumor

[5][6]
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continuousl

y

growth

inhibition

Matrigel™

Plug Assay

Angiogene

sis

20 and 40

mg/kg
Oral

Three

times daily

for 5 days

Decreased

hemoglobi

n content

[7]

Ear

Angiogene

sis Model

Angiogene

sis
30 mg/kg Oral

Twice a

day for 5

days

Decreased

VEGF-A-

stimulated

vasculariza

tion

[7]

Table 2: In Vivo Pharmacodynamic Effects of LY2228820
in Mice

Mouse Model
Parameter
Measured

Effective Dose Time to Effect Reference

B16-F10

Melanoma

Tumor p-MK2

Inhibition

(TED50)

1.95 mg/kg
2 hours post-

dose
[4]

B16-F10

Melanoma

Tumor p-MK2

Inhibition

(TED70)

11.17 mg/kg
2 hours post-

dose
[3][4]

B16-F10

Melanoma

Significant Target

Inhibition (>40%

p-MK2 reduction)

10 mg/kg (single

dose)

Maintained for 4

to 8 hours
[3][4]

Mouse PBMCs

MK2

Phosphorylation

Inhibition

(TED50)

1.01 mg/kg Not specified [5]
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1. Vehicle Preparation:

Prepare a solution of 1% Hydroxyethyl cellulose (HEC) and 0.25% Tween 80 in sterile water.

[8]

Alternatively, a vehicle of 1% Carboxymethyl cellulose (CMC) and 0.25% Tween 80 can be

used.[1]

Ensure the solution is homogenous by stirring thoroughly.

2. LY2228820 Formulation:

Calculate the required amount of LY2228820 dimesylate based on the desired dosage and

the number and weight of the mice.

Suspend the calculated amount of LY2228820 in the prepared vehicle.

Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.

3. Oral Administration (Gavage):

Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head and

body.[4]

Gavage Needle Selection: Use a 20-22 gauge, 1.5-inch stainless steel feeding needle with a

ball tip for adult mice.[3]

Volume Calculation: The maximum volume for oral gavage in mice is typically 10 ml/kg of

body weight.[9]

Procedure:

Measure the distance from the tip of the mouse's nose to the last rib to determine the

correct insertion depth.[4]

Gently insert the gavage needle into the diastema (gap between incisors and molars) and

advance it along the roof of the mouth towards the esophagus.[10]
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The needle should pass smoothly without resistance. If resistance is met, withdraw and re-

insert.[4]

Once the needle is in the stomach, slowly administer the LY2228820 suspension.[9]

Gently remove the needle and return the mouse to its cage.

Monitor the animal for a few minutes post-administration for any signs of distress.[10]

Protocol 2: Subcutaneous Tumor Xenograft Model
1. Cell Culture and Preparation:

Culture human cancer cells (e.g., A549, A2780, U-87MG, MDA-MB-468, OPM-2) in their

appropriate complete growth medium.[11]

Harvest cells during the logarithmic growth phase when they are 70-80% confluent.[12]

Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a

hemocytometer and trypan blue to ensure high viability.[12]

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired

concentration (e.g., 5 x 10^6 cells in 100-200 µL).[13][14]

2. Tumor Implantation:

Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).[11]

Anesthetize the mouse using an approved anesthetic (e.g., ketamine/xylazine).[5]

Shave the hair on the flank where the injection will be performed.[5]

Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-

gauge needle.[12]

3. Tumor Monitoring and Treatment Initiation:

Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers

every 2-3 days.[11]
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Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[12]

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.[11]

Begin administration of LY2228820 or vehicle control according to the desired dosage and

schedule.[11]

Protocol 3: B16-F10 Melanoma Lung Metastasis Model
1. Cell Preparation:

Culture B16-F10 mouse melanoma cells in complete growth medium.

Harvest and prepare the cells as described in Protocol 2, resuspending them in sterile PBS

at a concentration of 5 x 10^5 cells in 200 µL.[15]

2. Intravenous Injection:

Warm the mice under a heat lamp to dilate the tail veins.[16]

Place the mouse in a restraint device.

Inject 50,000 B16-F10 cells in 100 µL of PBS into the lateral tail vein using a 27- or 30-gauge

needle.[1]

3. Treatment and Endpoint Analysis:

Begin treatment with LY2228820 or vehicle one day after cell injection.[1] A typical schedule

is 10 or 30 mg/kg administered orally three times a day on a 4 days on/3 days off schedule

for 14 days.[1]

At the end of the study (e.g., day 14), euthanize the mice.[1]

Collect the lungs and fix them in 10% neutral-buffered formalin.[1]

Visually count the number of lung metastases on the surface of the lungs.[1]
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Protocol 4: Western Blot Analysis of p-MK2 in Tumor
Tissue
1. Sample Preparation:

Two hours after the final dose of LY2228820, euthanize the mice and excise the tumors.[10]

Immediately flash-freeze the tumors in liquid nitrogen and store them at -80°C.

Homogenize the frozen tumor tissue in ice-cold lysis buffer supplemented with protease and

phosphatase inhibitors.[17]

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[17]

Collect the supernatant and determine the protein concentration using a BCA or Bradford

assay.[17]

2. SDS-PAGE and Protein Transfer:

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C

for 5-10 minutes.[17]

Load the samples onto a polyacrylamide gel and perform electrophoresis.[17]

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

3. Immunoblotting:

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween

20 (TBST) for 1 hour at room temperature.[17]

Incubate the membrane with a primary antibody against phospho-MAPKAPK-2 (p-MK2)

overnight at 4°C.[17]

Wash the membrane three times with TBST.[17]

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
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Wash the membrane again three times with TBST.[17]

4. Detection and Analysis:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[17]

Capture the signal using an imaging system.

Quantify the band intensities and normalize the p-MK2 signal to a loading control (e.g., total

MK2 or β-actin).
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Caption: p38 MAPK signaling pathway and the inhibitory action of LY2228820.
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Caption: Experimental workflow for a subcutaneous xenograft mouse model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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